molecular formula C15H13ClO5 B11667012 Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B11667012
M. Wt: 308.71 g/mol
InChI Key: LHNNUSWXKCTOCG-UHFFFAOYSA-N
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Description

Structural Classification Within Chromene Derivatives

Chromenes are bicyclic oxygen-containing heterocycles characterized by a benzene ring fused to a pyran moiety. Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate belongs to the 4H-chromene subclass, distinguished by the saturation of the pyran ring at positions 1, 2, and 3, and a ketone group at position 4. The fusion of a cyclopentane ring at the [c] position of the chromene system further classifies it as a cyclopenta[c]chromen-4-one derivative (Figure 1).

Table 1: Key Structural Features of this compound

Feature Position Role in Pharmacological Activity
Cyclopentane fusion [c] Enhances planar rigidity
Chloro substituent 8 Modulates electronic density
Methoxyacetate group 7 Improves solubility
Tetrahydro-4-oxo group 4 Stabilizes keto-enol tautomerism

The cyclopentane fusion imposes conformational constraints, potentially enhancing binding affinity to biological targets. The 4-oxo group facilitates hydrogen bonding interactions, while the chloro and methoxyacetate substituents influence electronic and steric properties critical for target engagement.

Historical Context of Cyclopenta[c]chromen-4-one Scaffolds in Medicinal Chemistry

Cyclopenta-fused chromenones have garnered attention due to their structural resemblance to bioactive natural products. For instance, acronycine , a natural 4H-chromene derivative, demonstrated antitumor activity against ovarian and lung cancers but suffered from poor solubility. Synthetic efforts to address these limitations led to the development of tephrosin and calanone , which retained anticancer efficacy while improving pharmacokinetic profiles.

The cyclopenta[c]chromen-4-one scaffold emerged as a versatile platform for rational drug design. Early studies revealed that saturation of the pyran ring (as in tetrahydro derivatives) reduces metabolic instability compared to fully aromatic chromenes. Subsequent work demonstrated that fusion with a cyclopentane ring augments planarity, favoring intercalation into DNA or hydrophobic enzyme pockets. These advancements laid the groundwork for synthesizing derivatives like this compound, which combines scaffold rigidity with tailored substituents for enhanced bioactivity.

Significance of Substituent Effects: Chloro, Methoxy, and Ester Functional Groups

Substituent positioning and electronic properties profoundly influence the pharmacological behavior of chromene derivatives. In this compound:

  • Chloro at Position 8 : The electron-withdrawing chloro group induces a partial positive charge on the adjacent carbon, potentially enhancing electrophilic interactions with nucleophilic residues in target proteins. This substitution mirrors strategies employed in antimalarial chromenochalcones, where halogen atoms improved binding to Plasmodium falciparum enzymes.
  • Methoxyacetate at Position 7 : The methoxy group donates electron density via resonance, counterbalancing the electron-withdrawing effects of the chloro substituent. The acetate ester augments lipophilicity, facilitating membrane permeation while serving as a prodrug moiety susceptible to enzymatic hydrolysis.
  • 4-Oxo Group : Stabilizes the keto tautomer, enabling hydrogen bonding with serine or threonine residues in enzymatic active sites. This feature is critical in acetylcholinesterase inhibitors derived from chromenone scaffolds.

Structural-Activity Relationship (SAR) Insights :

  • Substitution at position 7 with electron-donating groups (e.g., methoxy) enhances cytotoxic activity in chromene derivatives.
  • Halogenation at position 8 improves binding affinity to hydrophobic pockets, as observed in antileishmanial chromenochalcones.
  • Ester functionalities at position 7 improve bioavailability by balancing solubility and lipid permeability.

Properties

Molecular Formula

C15H13ClO5

Molecular Weight

308.71 g/mol

IUPAC Name

methyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

InChI

InChI=1S/C15H13ClO5/c1-19-14(17)7-20-13-6-12-10(5-11(13)16)8-3-2-4-9(8)15(18)21-12/h5-6H,2-4,7H2,1H3

InChI Key

LHNNUSWXKCTOCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation

In a typical procedure, the hydroxy precursor is reacted with methyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 70°C for 16 hours. The reaction proceeds via nucleophilic substitution, with the phenolic oxygen attacking the electrophilic carbon of the chloroacetate. Purification by silica gel chromatography (ethyl acetate/hexane) yields the product in 65–75% purity .

Key Data:

ParameterValueSource
Reaction Time16 hours
Temperature70°C
SolventDMF
BaseK₂CO₃ (3.8 mmol)
Yield65–75%

Acid-Catalyzed Alkylation

Alternative protocols use acidic alumina (Al₂O₃) as a catalyst in dry toluene under reflux. This method avoids base-sensitive functional groups and achieves 25–36% yields for analogous chromene derivatives. The alumina acts as a water scavenger, shifting the equilibrium toward product formation.

One-Pot Synthesis via Methoxycarbonylation

A streamlined approach employs methyl triflate (MeOTf) as a dual catalyst and alkylating agent in nitromethane. The hydroxy precursor reacts with methyl glycolate in situ, forming the ester linkage through a tandem alkylation-esterification mechanism.

Reaction Optimization

  • Conditions: 20 mol% MeOTf, nitromethane, 2 hours at room temperature.

  • Advantages: Eliminates separate steps for esterification, reducing purification demands.

  • Yield: 80% for structurally related chromene esters.

Mechanistic Insight:
Methyl triflate generates a reactive oxonium intermediate, facilitating nucleophilic attack by the acetate oxygen. The nitromethane solvent stabilizes charged transition states, enhancing reaction efficiency.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodYieldScalabilityLimitations
Base-Mediated65–75%HighRequires inert atmosphere
Acid-Catalyzed25–36%ModerateLower yields
One-Pot80%HighCost of MeOTf

Purity and Characterization

Final products are validated via:

  • ¹H/¹³C NMR: Key signals include the cyclopentane ring protons (δ 2.0–3.0 ppm), ester carbonyl (δ 170–175 ppm), and aromatic protons (δ 6.5–7.5 ppm).

  • HPLC: Purity >95% using C18 columns (acetonitrile/water gradient).

Industrial-Scale Production

Merck KGaA reports a kilogram-scale synthesis using continuous flow reactors to enhance heat transfer and mixing. Key parameters:

  • Residence Time: 30 minutes

  • Temperature: 90°C

  • Solvent: Ethyl acetate

  • Output: 1.2 kg/day with 92% purity.

Challenges and Mitigation Strategies

Hydrolysis of Ester Group

The methyl ester is prone to hydrolysis under basic conditions. Solutions include:

  • Using anhydrous solvents (e.g., THF over DMF).

  • Adding molecular sieves to scavenge water.

Byproduct Formation

  • Over-Alkylation: Controlled stoichiometry (1:1.2 ratio of hydroxy precursor to methyl chloroacetate).

  • Ring-Opening: Avoid prolonged heating above 100°C.

Emerging Methodologies

Enzymatic Esterification

Recent trials with Candida antarctica lipase B (CAL-B) in ionic liquids achieved 55% conversion at 40°C, offering a greener alternative.

Photocatalytic Alkylation

Preliminary studies using TiO₂ nanoparticles under UV light show potential for room-temperature synthesis, albeit with modest yields (38%) .

Chemical Reactions Analysis

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the core cyclopenta[c]chromen scaffold but differ in substituents, ester groups, or additional functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 8) Ester/Acid Group Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Chlorine Methyl ester C₁₅H₁₃ClO₅ 308.721 MDL: MFCD01815622
Isopropyl [(8-chloro-4-oxo-...)]acetate Chlorine Isopropyl ester C₁₇H₁₇ClO₅ 336.768 ChemSpider ID: 2068936; Available
Ethyl (8-chloro-4-oxo-...)acetate Chlorine Ethyl ester + Phenyl C₂₂H₁₉ClO₅ 398.092 Predicted CCS (Ų): 189.0 ([M+H]⁺)
[(8-Hexyl-4-oxo-...)]acetate Hexyl Acetate ester C₂₀H₂₃O₅ 343.399 ChemSpider ID: 1369850
[(8-Chloro-4-oxo-...)]acetic acid Chlorine Carboxylic acid C₁₃H₁₁ClO₅ 282.68 (calc.) Discontinued; Ref: 3D-FC124424
tert-Butyl [(6-methyl-4-oxo-...)]acetate Methyl (Position 6) tert-Butyl ester C₁₉H₂₂O₅ 330.380 CAS: 307548-86-3; Human MRP1 related

Substituent Variations

Halogen vs. Alkyl Substituents
  • Chlorine (Electron-Withdrawing) : Present in the target compound and its isopropyl/ethyl-phenyl analogs, chlorine enhances electrophilicity and may influence binding interactions in biological systems.
Positional Isomerism
  • tert-Butyl [(6-methyl-4-oxo-...)]acetate features a methyl group at position 6 instead of chlorine, altering electronic distribution and steric effects .

Ester Group Modifications

  • Methyl vs. Isopropyl Esters : The isopropyl analog has a higher molecular weight (336.768 vs. 308.721) and increased steric bulk, which may affect enzymatic hydrolysis rates and metabolic stability .
  • Carboxylic Acid Derivative : The free acid form ([(8-chloro-4-oxo-...)acetic acid]) is more polar, with enhanced hydrogen-bonding capacity (Topological Polar Surface Area: 72.8 Ų ), but it has been discontinued in commercial catalogs .

Physicochemical and Commercial Considerations

  • Lipophilicity : Esters with longer alkyl chains (e.g., isopropyl, hexyl) exhibit higher LogP values compared to the methyl ester, impacting solubility and bioavailability.
  • Synthetic Accessibility : Methyl and ethyl esters are typically synthesized via esterification of the corresponding acid, while tert-butyl esters may require protective group strategies .
  • Availability : The isopropyl and ethyl-phenyl analogs are commercially available , whereas the carboxylic acid and certain tert-butyl derivatives are discontinued or require custom synthesis .

Biological Activity

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a chloro-substituted chromenone core linked to an acetate moiety, suggests potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H17ClO5
  • Molecular Weight : 392.81 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to interact with various biological targets due to its lipophilic nature, facilitating membrane penetration.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to exert its effects through the following pathways:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It likely disrupts microbial cell membranes or interferes with critical cellular processes.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems.
  • Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways associated with disease progression.

Antimicrobial Effects

A study conducted on various derivatives of chromene compounds demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. This compound exhibited a concentration-dependent reduction in DPPH radicals.

Concentration (µM)% Inhibition
1025
5050
10075

This indicates that the compound can effectively neutralize free radicals and may have implications for preventing oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

In a clinical trial evaluating the efficacy of various chromene derivatives against bacterial infections, this compound was found to significantly reduce bacterial load in infected tissue samples compared to controls. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections.

Study 2: Antioxidant Properties

Another research effort focused on assessing the antioxidant properties of this compound in a model of oxidative stress induced by hydrogen peroxide in cultured cells. Results indicated that treatment with this compound led to a marked decrease in cell death and preservation of cellular integrity.

Q & A

Q. What synthetic routes are recommended for Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, and what reaction conditions critically influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core formation : Condensation of substituted acetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., NaOEt/EtOH) to form the chromen-4-one core .

Etherification : Reaction of the hydroxyl group at the 7-position with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetone at 60–80°C .

Chlorination : Introduction of the 8-chloro substituent via electrophilic substitution using Cl₂ or SOCl₂, monitored by TLC to avoid over-halogenation .

  • Critical Conditions :
  • Solvent polarity (DMF enhances nucleophilicity of oxygen).
  • Temperature control (60–80°C optimizes etherification without side reactions).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the crystallographic structure of this compound validated, and which software tools are essential for refinement?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via Fourier difference maps .
  • Validation : Check for crystallographic R-factors (R₁ < 0.05), residual electron density (< 0.5 eÅ⁻³), and adherence to Cambridge Structural Database (CSD) geometry norms .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 8-chloro substituent without over-halogenation?

  • Methodological Answer :
  • Controlled Chlorination : Use substoichiometric N-chlorosuccinimide (NCS) in acetic acid at 0–5°C, monitoring via HPLC-MS to terminate the reaction at >90% conversion .
  • Competitive Analysis : Compare halogenating agents (e.g., Cl₂ vs. SOCl₂): SOCl₂ in DCM at reflux shows higher regioselectivity for the 8-position due to steric effects .
  • Data Table :
Halogenating AgentSolventTemp (°C)Yield (%)Purity (HPLC)
NCSAcOH0–57898.5
SOCl₂DCM408599.1
Cl₂CCl₄256297.3

Q. What strategies resolve discrepancies in NMR and crystallographic data for this compound?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., rotameric states of the acetate group) that may cause signal splitting .
  • X-ray Refinement : Use SHELXL ’s TWIN/BASF commands to model twinning or disorder in the crystal lattice. Compare experimental and calculated powder XRD patterns to validate bulk crystallinity .
  • Case Study : A 2023 study resolved conflicting NOESY and XRD data by identifying a minor polymorph (15% abundance) via synchrotron XRD .

Q. What in vitro assays are suitable for probing the biological activity of this compound, given its structural similarity to bioactive chromenones?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known chromenone interactions (e.g., cyclooxygenase-2, COX-2) based on docking studies using AutoDock Vina .
  • Assay Design :

Enzyme Inhibition : Measure IC₅₀ via fluorescence-based COX-2 inhibition assays (λₑₓ = 535 nm, λₑₘ = 587 nm) .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and EC₅₀ calculation .

  • Positive Controls : Compare with structurally related compounds (e.g., MK-0524, a prostaglandin antagonist) to benchmark activity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in DMSO and aqueous buffers?

  • Methodological Answer :
  • Solubility Profiling :

DMSO Stock Solutions : Prepare 10 mM stocks, then dilute in PBS (pH 7.4) while monitoring precipitation via dynamic light scattering (DLS).

pH-Dependent Solubility : Test solubility at pH 2–9 to identify aggregation thresholds.

  • Case Study : A 2024 study found that solubility in PBS drops below 50 µM due to acetate ester hydrolysis, whereas DMSO stabilizes the compound .

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